methyl 7-(2,3-dihydro-1,4-benzodioxine-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
Methyl 7-(2,3-dihydro-1,4-benzodioxine-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(2,3-dihydro-1,4-benzodioxine-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxine ring, the introduction of the amido group, and the construction of the tetrahydroisoquinoline core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2,3-dihydro-1,4-benzodioxine-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 7-(2,3-dihydro-1,4-benzodioxine-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activity and protein-ligand interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 7-(2,3-dihydro-1,4-benzodioxine-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-2-(2,3-dihydro-1,4-benzodioxine-2-amido)benzoate
- Methyl 4-[(2R)-2,3-dihydro-1,4-benzodioxine-2-amido]benzoate
- 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-5-methylbenzoic acid
Uniqueness
Methyl 7-(2,3-dihydro-1,4-benzodioxine-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
methyl 7-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-25-20(24)22-9-8-13-6-7-15(10-14(13)11-22)21-19(23)18-12-26-16-4-2-3-5-17(16)27-18/h2-7,10,18H,8-9,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFAEJNFMWXSIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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